molecular formula C26H29N3O2 B12158883 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide

Cat. No.: B12158883
M. Wt: 415.5 g/mol
InChI Key: RVGZMRURCAZOKC-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide is a complex organic compound that belongs to the class of carbazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst.

    Methoxylation: The carbazole core is then methoxylated using methanol and a suitable base to introduce the methoxy group at the 6-position.

    Indole Formation: The indole moiety is synthesized separately through a Fischer indole synthesis involving phenylhydrazine and acetone.

    Coupling Reaction: The final step involves coupling the methoxylated carbazole and the indole moiety using a butanoyl chloride derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: Research focuses on its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

    Biochemistry: The compound is used as a probe to study protein-ligand interactions and enzyme kinetics.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.

    Pathways Involved: It modulates signaling pathways involved in cell growth, apoptosis, and neuroprotection. For example, it may inhibit the PI3K/Akt pathway, leading to reduced cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-indol-3-yl)butanamide: Lacks the methyl group on the indole moiety.

    N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1-methyl-1H-indol-3-yl)butanoic acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide is unique due to its specific structural features, such as the presence of both methoxylated carbazole and methylated indole moieties. These structural elements contribute to its distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C26H29N3O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1-methylindol-3-yl)butanamide

InChI

InChI=1S/C26H29N3O2/c1-29-16-17(19-8-3-4-11-24(19)29)7-5-12-25(30)27-23-10-6-9-20-21-15-18(31-2)13-14-22(21)28-26(20)23/h3-4,8,11,13-16,23,28H,5-7,9-10,12H2,1-2H3,(H,27,30)

InChI Key

RVGZMRURCAZOKC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC

Origin of Product

United States

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